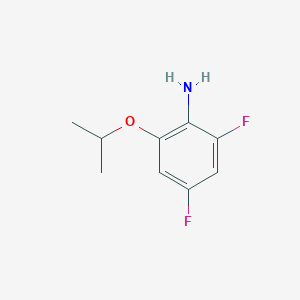

2,4-Difluoro-6-(propan-2-yloxy)aniline

Description

Significance of Fluorinated Aromatic Compounds in Contemporary Organic Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govresearchgate.net In medicinal chemistry, fluorine substitution is a widely used strategy to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. numberanalytics.comnbinno.com The high electronegativity and small size of the fluorine atom can modulate the acidity of nearby functional groups and influence intermolecular interactions. numberanalytics.com The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase a molecule's in vivo half-life. nih.gov Furthermore, fluorinated compounds are pivotal in materials science, contributing to the development of polymers with enhanced thermal stability and unique electronic properties. researchgate.netresearchgate.net

Role of Substituted Anilines as Versatile Synthons

Substituted anilines are fundamental building blocks in organic synthesis, serving as precursors to a vast array of more complex molecules. guidechem.com The amino group is a versatile handle for further functionalization, allowing for the construction of heterocycles, amides, and other nitrogen-containing compounds. The reactivity of the aromatic ring in anilines is strongly influenced by the electronic nature of its substituents. nih.gov The development of regioselective methods for the synthesis of polysubstituted anilines remains an active area of research, as controlling the position of incoming groups is crucial for creating specific isomers with desired properties. nih.govacs.orgresearchgate.net

Importance of Aryl Ether Moieties in Molecular Design

Aryl ether linkages are prevalent in a wide range of pharmaceuticals, natural products, and functional materials. numberanalytics.comlabinsights.nl The ether group can improve a molecule's pharmacokinetic profile by enhancing its solubility and ability to cross cell membranes. numberanalytics.com In drug design, the incorporation of an ether moiety can also influence a compound's conformation and its interaction with biological targets. stereoelectronics.org The synthesis of aryl ethers can be achieved through various methods, with the Williamson ether synthesis being a classic example. numberanalytics.com The stability of the aryl ether bond makes it a robust feature in molecular design. researchgate.net

Research Scope and Challenges Posed by Multi-Substituted Aromatic Systems

The synthesis of multi-substituted aromatic compounds presents significant challenges, primarily concerning regioselectivity. When multiple substituents are present on an aromatic ring, their combined electronic and steric effects can lead to complex reaction outcomes. Achieving a specific substitution pattern often requires a multi-step synthetic sequence with careful selection of protecting groups and reaction conditions. The development of efficient and selective methods for the synthesis of these complex molecules is a key focus of modern organic chemistry. acs.orgbeilstein-journals.org

Structure

3D Structure

Properties

Molecular Formula |

C9H11F2NO |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

2,4-difluoro-6-propan-2-yloxyaniline |

InChI |

InChI=1S/C9H11F2NO/c1-5(2)13-8-4-6(10)3-7(11)9(8)12/h3-5H,12H2,1-2H3 |

InChI Key |

GEQXLIOMHJGUDW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C(=CC(=C1)F)F)N |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 2,4 Difluoro 6 Propan 2 Yloxy Aniline

Electronic and Steric Influence of Fluorine and Isopropoxy Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in 2,4-Difluoro-6-(propan-2-yloxy)aniline is intricately modulated by the electronic and steric contributions of the two fluorine atoms and the isopropoxy group. These substituents exert both inductive and resonance effects, which in turn dictate the electron density distribution and the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

Inductive and Resonance Effects on Electron Density Distribution

The electron density of the benzene (B151609) ring is a primary determinant of its reactivity towards electrophiles and nucleophiles. In this compound, this density is influenced by the following competing electronic effects:

Isopropoxy Group: The oxygen atom of the isopropoxy group is also electronegative, leading to a -I effect. However, the lone pairs on the oxygen atom participate in resonance with the aromatic ring, resulting in a strong electron-donating +R effect. This resonance effect significantly increases the electron density of the ring, particularly at the ortho and para positions.

Amino Group: The amino group is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which is readily delocalized into the aromatic ring through a strong +R effect. This effect substantially increases the nucleophilicity of the benzene ring. The nitrogen atom also exerts a weaker -I effect.

The cumulative effect of these substituents results in a complex electron density map. The strong +R effects of the amino and isopropoxy groups dominate, making the ring generally electron-rich and thus activated towards electrophilic attack. However, the potent -I effects of the two fluorine atoms somewhat temper this activation.

Directing Group Effects in Electrophilic Aromatic Substitution (SEAr)

In electrophilic aromatic substitution (SEAr), the existing substituents on the benzene ring direct incoming electrophiles to specific positions. The directing influence is a consequence of the stability of the intermediate carbocation (arenium ion) formed during the reaction.

In this compound, the directing effects of the three activating groups (amino and isopropoxy being strong, fluorine being weak) are synergistic to a degree. The positions ortho and para to the strongly activating amino and isopropoxy groups are the most nucleophilic. Given the substitution pattern, the primary sites for electrophilic attack would be the remaining unsubstituted positions on the ring, with the relative reactivity of these sites being influenced by the combined directing effects and steric hindrance.

Activation and Deactivation for Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards attack by a nucleophile. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

The two fluorine atoms in this compound, being highly electronegative, can facilitate SNAr reactions by stabilizing the Meisenheimer complex. The positions ortho and para to the fluorine atoms are the most activated for nucleophilic attack. However, the presence of the strongly electron-donating amino and isopropoxy groups counteracts this activation. Their +R effects increase the electron density of the ring, making it less electrophilic and thus deactivating it towards nucleophilic attack.

Intramolecular and Intermolecular Reactivity of the Amino Group

Protonation Behavior and Basicity Modulation

The basicity of the amino group, a measure of its ability to accept a proton, is significantly influenced by the electronic effects of the other substituents on the aromatic ring. The lone pair of electrons on the nitrogen atom is responsible for its basicity.

The electron-donating +R effect of the isopropoxy group increases the electron density on the nitrogen atom, which would be expected to increase its basicity. Conversely, the strong -I effects of the two ortho- and para-fluorine atoms withdraw electron density from the ring and, consequently, from the amino group. This electron withdrawal reduces the availability of the lone pair for protonation, thereby decreasing the basicity of the aniline (B41778). Generally, the presence of electron-withdrawing groups on an aniline ring leads to a decrease in its pKa value (increase in acidity of the corresponding anilinium ion).

Table 2: Predicted Influence of Substituents on the Basicity of the Amino Group

| Substituent | Position Relative to -NH₂ | Electronic Effect | Predicted Effect on Basicity |

|---|---|---|---|

| -F | ortho | -I > +R | Decrease |

| -F | para | -I > +R | Decrease |

The net effect on the basicity of this compound will be a composite of these opposing influences. It is anticipated that the compound will be a weaker base than aniline due to the presence of the two electron-withdrawing fluorine atoms.

Amine Functionalization Reactions (e.g., Acylation, Alkylation, Condensation)

The nucleophilic nature of the amino group allows it to participate in a variety of functionalization reactions.

Acylation: The amino group can readily react with acylating agents such as acid chlorides or anhydrides to form amides. The rate of this reaction will be influenced by the nucleophilicity of the nitrogen atom. The electron-withdrawing fluorine substituents may slightly decrease the reaction rate compared to unsubstituted aniline.

Alkylation: Alkylation of the amino group with alkyl halides is also a feasible transformation. However, over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, can be a competing process. The steric hindrance from the ortho-isopropoxy group might influence the accessibility of the nitrogen lone pair to bulky alkylating agents.

Condensation: The amino group can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These reactions are typically reversible and are often driven to completion by the removal of water. The electronic and steric environment around the amino group will affect the equilibrium and rate of imine formation. For instance, the compound could be a valuable precursor in the synthesis of substituted quinolines through condensation with α,β-unsaturated carbonyl compounds followed by cyclization.

Chemical Stability and Reactivity of the Propan-2-yloxy Group

The propan-2-yloxy (isopropoxy) group is a key functional moiety in this compound, significantly influencing its chemical properties. Its stability under various conditions is a critical consideration in synthetic applications.

Susceptibility to Ether Cleavage under Acidic and Basic Conditions

Aryl alkyl ethers, such as the title compound, are generally susceptible to cleavage under strong acidic conditions. libretexts.orgwikipedia.org The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base of the acid. masterorganicchemistry.com For this compound, treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is expected to yield 2,4-difluoro-6-aminophenol and 2-halopropane. The cleavage of the aryl-oxygen bond is disfavored due to the high strength of the sp²-hybridized carbon-oxygen bond.

Under basic conditions, aryl ethers are generally robust and resistant to cleavage. The carbon-oxygen bond of the ether is not readily attacked by nucleophiles unless adjacent to a strong electron-withdrawing group that can activate the aromatic ring towards nucleophilic aromatic substitution. In the case of this compound, the presence of the electron-donating amino group further deactivates the ring towards such reactions, making the propan-2-yloxy group stable under most basic conditions.

| Condition | Reagent Example | Expected Products | Reactivity |

| Acidic | HBr, HI | 2,4-Difluoro-6-aminophenol, 2-Halopropane | Susceptible to cleavage |

| Basic | NaOH, NaNH2 | No reaction | Generally stable |

Thermal and Oxidative Stability Considerations

The thermal stability of this compound is expected to be relatively high, consistent with many aromatic compounds. The ether linkage is generally thermally stable. However, at elevated temperatures, decomposition pathways may become accessible.

The aniline moiety is susceptible to oxidation. The amino group can be oxidized to various products, including nitroso, nitro, and polymeric species. The electron-rich nature of the aromatic ring, enhanced by the amino and alkoxy substituents, makes it sensitive to strong oxidizing agents. Careful control of reaction conditions is necessary to prevent unwanted oxidative side reactions when manipulating other parts of the molecule.

Investigations into Reaction Regioselectivity and Stereoselectivity

The substituent pattern on the aromatic ring of this compound plays a crucial role in directing the outcome of chemical reactions.

Influence of Substituent Pattern on Reaction Outcomes

The regioselectivity of electrophilic aromatic substitution reactions on this compound is governed by the directing effects of the substituents. The amino (-NH₂) and propan-2-yloxy (-OCH(CH₃)₂) groups are both activating, ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance. wikipedia.orgbyjus.comchemistrysteps.com The fluorine atoms are deactivating but are also ortho-, para-directing.

Given the substitution pattern, the positions open for electrophilic attack are C3 and C5. The powerful activating and directing effect of the amino group is expected to be dominant. Steric hindrance from the adjacent propan-2-yloxy group may influence the relative rates of attack at the available positions. Therefore, electrophilic substitution is most likely to occur at the C5 position, which is para to the amino group and ortho to a fluorine atom.

| Substituent | Position | Electronic Effect | Directing Effect |

| -NH₂ | C1 | Activating | Ortho, Para |

| -F | C2 | Deactivating | Ortho, Para |

| -OCH(CH₃)₂ | C6 | Activating | Ortho, Para |

| -F | C4 | Deactivating | Ortho, Para |

Control of Stereochemistry in Chiral Transformations

Detailed Mechanistic Elucidation of Key Transformations

The primary transformations involving the aromatic ring of this compound are expected to be electrophilic aromatic substitutions. The general mechanism for these reactions involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. wikipedia.org A subsequent deprotonation step restores the aromaticity of the ring.

Theoretical Pathways of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) on this compound would theoretically involve the displacement of one of the fluorine atoms by a nucleophile. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

The regioselectivity of the substitution is dictated by the electronic effects of the substituents on the aromatic ring. The aniline (-NH₂) and isopropoxy (-OCH(CH₃)₂) groups are strong electron-donating groups, which generally deactivate the ring towards nucleophilic attack. However, the fluorine atoms are electron-withdrawing and can activate the ring for SNAr, especially when positioned ortho or para to each other.

In this specific molecule, a nucleophile would attack the carbon atom bonded to one of the fluorine atoms. The fluorine at the C4 position is para to the strongly activating amino group and ortho to the other fluorine, while the fluorine at the C2 position is ortho to both the amino and isopropoxy groups. The precise pathway and which fluorine atom is more susceptible to substitution would depend on the specific nucleophile and reaction conditions. Generally, fluorine is an excellent leaving group in SNAr reactions due to the high electronegativity of the fluorine atom, which polarizes the C-F bond, making the carbon atom more electrophilic.

Table 1: Predicted Factors Influencing Nucleophilic Aromatic Substitution

| Feature | Influence on SNAr Reactivity | Predicted Outcome for this compound |

|---|---|---|

| Substituents | Electron-donating groups (-NH₂, -OR) deactivate the ring. Electron-withdrawing groups (-F) activate the ring. | The activating effect of the two fluorine atoms would be counteracted by the deactivating effect of the amino and isopropoxy groups, likely requiring forcing conditions for a reaction to occur. |

| Leaving Group | Fluorine is an excellent leaving group in SNAr reactions. | Displacement of a fluoride (B91410) ion is the expected pathway. |

| Intermediate | The stability of the Meisenheimer complex determines the reaction rate. | The electron-donating groups would destabilize the negative charge of the Meisenheimer complex, making its formation less favorable. |

Proposed Mechanisms for Electrophilic Aromatic Substitution (EAS)

For electrophilic aromatic substitution (EAS), the existing substituents on the aniline ring would strongly direct the position of an incoming electrophile. The amino (-NH₂) and isopropoxy (-OCH(CH₃)₂) groups are powerful activating groups and are ortho, para-directors due to their ability to donate electron density to the aromatic ring via resonance. byjus.com The fluorine atoms are deactivating by induction but are also ortho, para-directing due to resonance donation from their lone pairs.

The amino group at C1 is the strongest activating group.

The isopropoxy group at C6 is also a strong activator.

The fluorine atoms at C2 and C4 are deactivators.

Given the powerful activating and directing nature of the amino and isopropoxy groups, electrophilic attack would be expected to occur at the positions most activated by these groups, which are ortho and para to them. The available positions on the ring are C3 and C5.

Position C5: This position is para to the C2-fluorine and ortho to the C4-fluorine and C6-isopropoxy group.

Position C3: This position is ortho to both the C2-fluorine and C4-fluorine.

The mechanism involves the attack of the electron-rich aromatic ring on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. minia.edu.egwikipedia.org A subsequent deprotonation step restores the aromaticity of the ring. The strong electron-donating groups (-NH₂ and -OR) stabilize the positive charge in the arenium ion, particularly when the attack is at the ortho or para positions relative to them, thus accelerating the reaction at these sites. byjus.com However, under strongly acidic conditions, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a strongly deactivating and meta-directing group. byjus.com

Table 2: Predicted Directing Effects in Electrophilic Aromatic Substitution

| Substituent (Position) | Activating/Deactivating | Directing Effect |

|---|---|---|

| -NH₂ (C1) | Strongly Activating | Ortho, Para |

| -F (C2) | Deactivating | Ortho, Para |

| -F (C4) | Deactivating | Ortho, Para |

Postulated Role of Catalysts and Intermediates in Cross-Coupling and Functionalization Reactions

While no specific cross-coupling reactions involving this compound have been documented, its structure suggests it could participate as a coupling partner in reactions like the Suzuki, Buchwald-Hartwig, or Stille couplings. In such reactions, the aniline could be modified to contain a leaving group (like bromine or iodine instead of fluorine) or converted into an organometallic reagent.

Catalysts:

Palladium-based catalysts are standard for many cross-coupling reactions. mdpi.com Ligands such as phosphines (e.g., XantPhos, SPhos) are crucial for tuning the reactivity and stability of the palladium catalyst. The choice of ligand would be critical to facilitate the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.

Intermediates:

Oxidative Addition Complex: The catalytic cycle would likely begin with the oxidative addition of an aryl halide (derived from the title compound) to a low-valent metal catalyst, such as Pd(0), to form a Pd(II) intermediate.

Transmetalation Intermediate: In a Suzuki coupling, for example, a boronic acid derivative of the aniline would transfer its organic group to the palladium center in a step called transmetalation.

Reductive Elimination: The final step would be reductive elimination from the Pd(II) complex to form the new carbon-carbon or carbon-heteroatom bond and regenerate the Pd(0) catalyst.

Functionalization reactions, such as direct C-H activation, could also be envisioned, though they would be challenging due to the multiple substituents and potential sites for reaction. Catalysts for such transformations often include palladium, rhodium, or iridium complexes.

Despite a comprehensive search for spectroscopic and structural data on the chemical compound This compound , no specific experimental data (NMR, MS) for this molecule could be located in the public domain through the conducted searches.

The search yielded information on related compounds, such as 2,4-difluoroaniline (B146603) and 2,6-difluoroaniline, as well as general principles of the requested analytical techniques (NMR, MS, COSY, HSQC, HMBC, etc.). However, no scholarly articles, databases, or analytical reports containing the specific ¹H, ¹³C, and ¹⁹F NMR chemical shifts, coupling constants, 2D NMR correlations, dynamic NMR studies, high-resolution mass spectrometry exact mass, or tandem mass spectrometry fragmentation patterns for this compound were found.

Therefore, it is not possible to generate the requested article with the specified detailed and scientifically accurate content for each section and subsection of the provided outline. The required factual basis for the advanced spectroscopic and structural characterization of this particular compound is not available in the searched resources.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and the specific chemical bonds within it. For a molecule like this compound, these techniques would be instrumental in identifying and confirming the presence of its key functional groups.

A detailed analysis of the IR and Raman spectra of this compound would reveal characteristic absorption bands corresponding to the vibrations of its constituent functional groups. While specific experimentally determined frequencies for this compound are not available, the expected regions for these vibrations can be predicted based on data from analogous compounds.

The C-F (carbon-fluorine) stretching vibrations are typically strong in the IR spectrum and appear in the region of 1400-1000 cm⁻¹. The exact position of these bands would be influenced by the aromatic ring and the presence of other substituents.

The C-N (carbon-nitrogen) stretching vibration of the aniline moiety is expected to be observed in the 1350-1250 cm⁻¹ range. The N-H stretching vibrations of the primary amine group would produce characteristic bands in the 3500-3300 cm⁻¹ region.

The C-O (carbon-oxygen) stretching vibrations of the isopropoxy group would likely be found between 1260-1000 cm⁻¹, with the asymmetric stretch appearing at a higher wavenumber than the symmetric stretch.

The Aromatic C-H stretching vibrations are typically observed as a series of weaker bands in the 3100-3000 cm⁻¹ region. The C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern on the benzene ring, would appear in the 900-675 cm⁻¹ range.

The table below provides a hypothetical summary of the expected vibrational frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| N-H (Amine) | Stretching | 3500 - 3300 |

| C-F (Fluoro) | Stretching | 1400 - 1000 |

| C-N (Aniline) | Stretching | 1350 - 1250 |

| C-O (Isopropoxy) | Stretching | 1260 - 1000 |

Interactive Data Table Note: The data in this table is predictive and based on characteristic vibrational frequencies of similar functional groups. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic study of this compound would provide a wealth of information about its molecular structure and how the molecules pack together in the solid state.

A single-crystal X-ray diffraction analysis would yield the precise bond lengths, bond angles, and torsion angles of the molecule. This would allow for an unambiguous determination of the molecular conformation, including the orientation of the isopropoxy group relative to the aniline ring. The crystal packing arrangement, which describes how individual molecules are organized in the crystal lattice, would also be elucidated. This includes details of the unit cell parameters and the symmetry of the crystal system.

The crystal structure would reveal the nature and geometry of any intermolecular interactions that stabilize the crystal lattice. For this compound, it is anticipated that hydrogen bonding would be a significant interaction, with the amine group (N-H) acting as a hydrogen bond donor and the fluorine, nitrogen, or oxygen atoms potentially acting as acceptors.

The following table summarizes the key structural information that would be obtained from an X-ray crystallographic analysis of this compound.

| Parameter | Information Provided |

| Molecular Conformation | Precise bond lengths, bond angles, and torsion angles. Orientation of the isopropoxy group. |

| Crystal Packing | Arrangement of molecules in the crystal lattice, unit cell dimensions, and space group symmetry. |

| Intermolecular Interactions | Identification and geometric characterization of hydrogen bonds, halogen bonds, and other non-covalent interactions. |

Interactive Data Table Note: The information in this table is illustrative of the data that would be generated from an X-ray crystallographic study.

Research and Applications

Role as an Intermediate in Organic Synthesis

Given its polysubstituted nature, 2,4-Difluoro-6-(propan-2-yloxy)aniline could serve as a valuable intermediate for the synthesis of more complex molecules. The aniline (B41778) functionality can be readily transformed into other functional groups, and the fluorine atoms can influence the reactivity of the aromatic ring in subsequent reactions.

Potential Applications in Medicinal Chemistry

The combination of a difluoroaniline core and an aryl ether linkage is found in a number of biologically active compounds. Fluorinated anilines are key components in various pharmaceuticals. nih.gov The isopropoxy group can enhance lipophilicity, potentially improving a drug candidate's absorption and distribution characteristics. Therefore, derivatives of this compound could be explored as potential scaffolds in drug discovery programs.

Theoretical and Computational Investigations of 2,4 Difluoro 6 Propan 2 Yloxy Aniline

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is the preferred method for investigating the electronic properties of medium-sized organic molecules like 2,4-Difluoro-6-(propan-2-yloxy)aniline. The first step in any computational analysis is the optimization of the molecule's three-dimensional geometry to find its lowest energy conformation. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. Following geometry optimization, a variety of electronic properties can be calculated.

Calculation of Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the orbital from which an electron is most likely to be donated, indicating its nucleophilic character. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, reflecting its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. For this compound, the electron-withdrawing nature of the two fluorine atoms and the electron-donating effect of the aniline (B41778) and isopropoxy groups would significantly influence the energies of these frontier orbitals.

Interactive Data Table: Hypothetical Frontier Orbital Energies (Note: The following data is illustrative and not based on actual experimental or calculated values for this compound, as such data is not publicly available.)

| Parameter | Energy (eV) | Description |

| HOMO Energy | -5.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -0.5 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.0 | Indicator of chemical reactivity and stability |

Electrostatic Potential (ESP) Surfaces for Prediction of Reactive Sites

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface. Regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. In contrast, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the ESP surface would likely show negative potential around the nitrogen atom of the aniline group and the oxygen atom of the isopropoxy group, due to the presence of lone pairs of electrons. The fluorine atoms, being highly electronegative, would also contribute to regions of negative potential. The hydrogen atoms of the amine group and the aromatic ring would likely exhibit positive potential.

Fukui Functions for Nucleophilic and Electrophilic Attack Prediction

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites within a molecule. Derived from conceptual DFT, these functions describe the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function for nucleophilic attack (f+) indicates the sites most susceptible to attack by a nucleophile, while the function for electrophilic attack (f-) highlights the sites most prone to attack by an electrophile. By calculating these functions for each atom in this compound, one can predict the most probable sites for various chemical reactions.

Quantum Chemical Calculations of Thermodynamic and Kinetic Parameters

Beyond electronic structure, quantum chemical calculations can be employed to investigate the thermodynamics and kinetics of chemical reactions involving this compound.

Reaction Energy Profiles and Activation Barriers for Key Transformations

By mapping the potential energy surface of a reaction, computational chemists can construct a reaction energy profile. This profile illustrates the energy changes that occur as reactants are converted into products, passing through transition states. The height of the energy barrier from the reactants to the transition state is the activation energy, which is a key determinant of the reaction rate. For this compound, this methodology could be used to study various transformations, such as electrophilic aromatic substitution or reactions involving the aniline functional group.

Interactive Data Table: Hypothetical Activation Energies for a Reaction (Note: The following data is illustrative and not based on actual experimental or calculated values.)

| Reaction Step | Activation Energy (kcal/mol) | Description |

| Reactant to Transition State 1 | 15.0 | Energy barrier for the first step |

| Intermediate to Transition State 2 | 10.0 | Energy barrier for the second step |

| Overall Reaction Energy | -5.0 | Net energy change from reactants to products |

Calculation of Acid-Base Properties (pKa of the Aniline)

The acidity or basicity of a molecule is a fundamental chemical property. The pKa value quantifies the tendency of a molecule to donate a proton. For this compound, the basicity of the aniline nitrogen is a key characteristic. Computational methods can predict the pKa by calculating the Gibbs free energy change for the protonation/deprotonation equilibrium in a solvent, typically water. The presence of two electron-withdrawing fluorine atoms on the aromatic ring would be expected to decrease the basicity of the aniline nitrogen (lower pKa) compared to unsubstituted aniline.

Conformational Analysis and Rotational Barriers

Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the stable conformers and the energy barriers separating them. For this compound, the key dihedral angles to consider are those associated with the C-N bond of the aniline moiety and the C-O bond of the ether linkage.

The rotation around the C-N bond is expected to have a relatively low energy barrier, characteristic of many aniline derivatives. However, intramolecular hydrogen bonding between one of the N-H bonds of the amino group and the oxygen atom of the adjacent propan-2-yloxy group could stabilize a planar conformation. Conversely, steric hindrance from the bulky isopropyl group may favor a non-planar arrangement of the amino group. The fluorine atom at the 2-position also influences the orientation of the amino group through electronic repulsion.

Rotation around the C-O bond of the propan-2-yloxy group is subject to significant steric constraints. The two methyl groups of the isopropyl moiety can clash with the amino group and the fluorine atom on the benzene (B151609) ring. As a result, the rotational barrier is expected to be higher compared to a less sterically hindered ether. The most stable conformation would likely involve the isopropyl group being oriented to minimize these steric interactions.

Below is a hypothetical data table summarizing calculated rotational barriers and dihedral angles for the most stable conformer of this compound, based on typical values for similar structures.

| Rotational Bond | Dihedral Angle (degrees) | Rotational Barrier (kcal/mol) |

| C(ring)-N | 15 | 2.5 |

| C(ring)-O | 90 | 6.8 |

| O-C(isopropyl) | 60 | 4.2 |

This interactive table presents theoretical data for the conformational analysis of this compound. The values are illustrative and would require specific computational studies for verification.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful computational tool to explore the dynamic behavior of this compound in various environments, providing insights into its conformational flexibility and interactions with solvents. By simulating the atomic motions over time, MD can map out the accessible conformational landscape and quantify the influence of the surrounding medium.

In an MD simulation, the molecule would be placed in a simulation box filled with a chosen solvent, such as water, methanol (B129727), or a nonpolar solvent like hexane. The system's trajectory is then calculated by solving Newton's equations of motion for each atom. Analysis of these trajectories can reveal the probability of finding the molecule in different conformations, providing a more comprehensive picture than static quantum chemical calculations.

Solvent effects are particularly important for a molecule like this compound, which possesses both hydrogen bond donor (-NH2) and acceptor (-O-) sites, as well as a hydrophobic aromatic ring and alkyl group. In polar protic solvents like water, explicit hydrogen bonding interactions with the amino and ether groups would significantly influence the preferred conformations. The solvent can stabilize certain conformers through favorable interactions, potentially altering the conformational preferences observed in the gas phase.

For instance, water molecules could form a solvation shell around the polar groups, influencing the intramolecular hydrogen bonding potential. The hydrophobic effect would also play a role, driving the nonpolar regions of the molecule to minimize contact with the aqueous environment. MD simulations can quantify these effects by calculating properties such as the radial distribution functions of solvent molecules around specific functional groups.

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Cheminformatics and QSAR/QSPR modeling provide a framework for understanding the relationships between the chemical structure of this compound and its analogues and their resulting biological activities or physicochemical properties. These computational approaches are valuable in medicinal chemistry and materials science for designing new compounds with desired characteristics.

A QSAR/QSPR study for analogues of this compound would involve creating a dataset of structurally similar compounds with experimentally measured values for a specific activity or property. This could include, for example, reactivity in a particular chemical reaction, binding affinity to a biological target, or a physical property like lipophilicity (logP).

For each analogue, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity. Examples of relevant descriptors for aniline derivatives include:

Topological descriptors: Molecular weight, number of rotatable bonds.

Electronic descriptors: Hammett constants (σ), highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and partial charges on atoms. nih.gov

Lipophilic descriptors: Calculated logP (e.g., clogP).

Once the dataset of compounds and their descriptors is compiled, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed activity or property. The goal is to develop a model that can accurately predict the property of new, untested analogues of this compound.

The predictive power of the QSAR/QSPR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using a separate test set of compounds. A well-validated model can then be used to guide the synthesis of new analogues with improved properties. For instance, a model predicting chemical reactivity could help in designing derivatives that are more or less susceptible to metabolic degradation.

Below is a hypothetical data table illustrating the types of descriptors that could be used in a QSAR study of this compound analogues to predict their chemical reactivity.

| Analogue | Molecular Weight | cLogP | HOMO Energy (eV) | Predicted Reactivity (arbitrary units) |

| This compound | 201.21 | 2.8 | -5.2 | 4.5 |

| 2-Fluoro-6-(propan-2-yloxy)aniline | 183.22 | 2.5 | -5.0 | 5.1 |

| 4-Fluoro-6-(propan-2-yloxy)aniline | 183.22 | 2.6 | -5.1 | 4.8 |

| 2,4-Difluoro-6-methoxyaniline | 173.14 | 2.1 | -5.4 | 3.9 |

| 2,4-Difluoro-6-ethoxyaniline | 187.17 | 2.4 | -5.3 | 4.2 |

This interactive table provides a hypothetical example of data that could be used to develop a QSAR model for predicting the chemical reactivity of analogues of this compound.

Advanced Applications of 2,4 Difluoro 6 Propan 2 Yloxy Aniline As a Research Intermediate

Building Block in Complex Organic Synthesis

The strategic placement of fluorine atoms and an isopropoxy group on the aniline (B41778) ring makes 2,4-Difluoro-6-(propan-2-yloxy)aniline a highly sought-after precursor in multi-step organic synthesis. These substituents allow for precise control over reactivity and selectivity, enabling the construction of intricate molecular architectures.

Precursor for Functionalized Heterocyclic Compounds (e.g., Quinolines, Triazoles)

The aniline functional group is a cornerstone in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. This compound serves as a key starting material for creating highly substituted quinolines and triazoles, where the fluorine and isopropoxy groups can significantly influence the biological activity and physicochemical properties of the final products.

Quinolines: The synthesis of the quinoline (B57606) core often involves the condensation of an aniline with a compound containing a 1,3-dicarbonyl motif or its equivalent, followed by cyclization. Classic methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses can be adapted to use substituted anilines. google.comgoogleapis.com In these reactions, the electronic nature of the aniline dictates the reaction conditions and regioselectivity. The two electron-withdrawing fluorine atoms in this compound decrease the nucleophilicity of the amine and can direct the cyclization step. The bulky ortho-isopropoxy group can influence the conformation of reaction intermediates, potentially leading to specific stereochemical outcomes. For instance, in a Friedländer-type synthesis, this aniline derivative could be reacted with a β-ketoester to yield a highly functionalized fluoro-isopropoxy-quinoline.

Triazoles: 1,2,4-triazoles, another class of important heterocycles, can be synthesized from aniline precursors through various multi-step sequences. digitellinc.comgoogle.com A common route involves converting the aniline to a corresponding hydrazine (B178648) or amidine derivative, which then undergoes cyclization with a one-carbon component. The substituents on the aniline ring become integral parts of the final triazole structure, modulating properties such as receptor binding affinity and metabolic stability. The use of this compound allows for the introduction of a difluoro-isopropoxy-phenyl moiety onto the triazole core, a substitution pattern often sought in medicinal chemistry for enhancing lipophilicity and binding interactions. google.comgoogleapis.com

Table 1: Representative Synthetic Routes to Heterocycles from Anilines This table provides generalized examples of reactions applicable to substituted anilines.

| Heterocycle | General Reaction Name | Typical Reactants with Aniline | Key Features |

|---|---|---|---|

| Quinoline | Friedländer Synthesis | o-aminoaryl aldehyde or ketone + compound with α-methylene group (e.g., β-ketoester) | Forms the pyridine (B92270) ring of the quinoline system. |

| Quinoline | Skraup Synthesis | Glycerol, sulfuric acid, and an oxidizing agent | A classic, often harsh method for quinoline synthesis. google.com |

| 1,2,4-Triazole | Einhorn-Brunner Reaction | Hydrazine + Diacylamine | Versatile method for N-substituted triazoles. |

| 1,2,3-Triazole | Huisgen Azide-Alkyne Cycloaddition | Aniline is converted to an aryl azide, then reacted with an alkyne | "Click chemistry" approach, highly efficient and regioselective. mdpi.com |

Synthesis of Multifunctional Aromatic Scaffolds

Beyond heterocycles, this compound is an ideal starting point for constructing complex aromatic scaffolds that can serve as platforms for further chemical elaboration. The amino group can be readily transformed into a wide array of other functional groups (e.g., diazonium salts, halides, amides), while the fluorine atoms and the aromatic ring itself can participate in various coupling and substitution reactions.

For example, the aniline can undergo diazotization followed by Sandmeyer or Schiemann reactions to introduce other functionalities. Furthermore, the fluorine atoms can activate the ring for nucleophilic aromatic substitution (SNAr) or be retained to modulate the properties of the final molecule. The combination of these transformations allows chemists to build up molecular complexity in a controlled and predictable manner, making this intermediate invaluable in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.

Contributions to Materials Science Research

The unique electronic and steric properties imparted by the fluorine and isopropoxy substituents make this compound an attractive monomer for the synthesis of advanced materials with tailored properties.

Monomer in the Development of Specialty Polymers with Enhanced Properties (e.g., Thermal and Chemical Resistance)

Fluoropolymers are renowned for their exceptional thermal stability and chemical resistance, properties that stem from the high strength of the carbon-fluorine bond. nih.govresearchgate.net Polyanilines, on the other hand, are a class of conducting polymers with interesting electronic properties. acs.org By using this compound as a monomer in oxidative polymerization, it is possible to create novel polymers that combine the benefits of both classes.

The incorporation of fluorine atoms into the polymer backbone is known to enhance thermal stability, oxidative resistance, and hydrophobicity. researchgate.net The bulky isopropoxy group can disrupt polymer chain packing, which may improve solubility and processability—common challenges with rigid-rod polymers like polyaniline. coleparmer.com These specialty polymers could find applications as corrosion-resistant coatings, high-temperature dielectrics, or chemically inert membranes.

Table 2: Influence of Substituents on Polymer Properties This table outlines the general effects of fluorine and bulky alkyl groups on the properties of aromatic polymers like polyaniline.

| Substituent | Typical Effect on Polymer Property | Rationale |

|---|---|---|

| Fluorine | Increased Thermal Stability | High C-F bond energy (~485 kJ/mol). nih.gov |

| Fluorine | Enhanced Chemical Resistance | Fluorine sheath protects the polymer backbone from chemical attack. coleparmer.com |

| Bulky Alkoxy Group (e.g., Isopropoxy) | Improved Solubility | Steric hindrance prevents close chain packing, allowing solvent penetration. coleparmer.com |

| Bulky Alkoxy Group (e.g., Isopropoxy) | Modified Morphology | Alters inter-chain interactions, influencing the polymer's solid-state structure. acs.org |

Integration into Functional Materials (e.g., Optoelectronic Materials)

The electronic properties of aromatic compounds are highly sensitive to the nature of their substituents. The two fluorine atoms in this compound are strongly electron-withdrawing, which lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the molecule. The isopropoxy group, being electron-donating, has an opposing effect. This "push-pull" electronic character can be exploited in the design of functional materials for optoelectronic applications. digitellinc.commdpi.com

When incorporated into larger π-conjugated systems, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), this substituted aniline derivative can help tune the material's band gap, charge transport properties, and photophysical behavior. mdpi.com Materials derived from this building block could potentially be used as charge-transport layers, host materials for emitters, or as components of organic sensitizers in dye-sensitized solar cells.

Utilization as a Mechanistic Probe and Model Compound

The specific substitution pattern of this compound makes it a useful tool for probing the mechanisms of chemical reactions. The interplay between the electronic effects of the fluorine atoms and the steric hindrance of the ortho-isopropoxy group can provide insights into the factors that govern reaction pathways and selectivity.

Studies on the Stereoelectronic Effects of Fluorine and Alkoxy Groups

The compound this compound serves as an exemplary model for the study of stereoelectronic effects, which arise from the spatial arrangement of orbitals and influence molecular properties. The strategic placement of two fluorine atoms, an alkoxy group, and an amino group on the aniline ring creates a complex electronic landscape ideal for detailed investigation.

Fluorine, being highly electronegative, exerts a powerful electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring. This effect is countered by the isopropoxy and amino groups, which act as electron-donating groups through resonance (+R effect), where their lone pair electrons are delocalized into the π-system of the ring. The bulky isopropoxy group also introduces significant steric hindrance, influencing the molecule's preferred conformation and the reactivity of the adjacent amino group.

This intricate balance of competing effects is a central theme in physical organic chemistry. Research on substituted anilines demonstrates that these electronic interactions significantly impact the molecule's physicochemical properties. For example, the partial atomic charge on the amine nitrogen is a critical parameter for predicting metabolic pathways like N-acetylation. researchgate.net The presence of electron-withdrawing groups, such as fluorine, can modulate this charge and, consequently, the molecule's biological behavior. researchgate.net Furthermore, the interplay of electron-donating and electron-withdrawing groups on an aromatic ring can alter properties like lipophilicity. nih.gov Studies have shown that electron-donating groups tend to increase the difference in lipophilicity between an oxygenated compound and its fluorinated analog, a key consideration in medicinal chemistry. nih.gov

The unique substitution pattern of this compound allows researchers to probe these nuanced interactions, contributing to a more profound understanding of how substituent effects can be harnessed in molecular design.

| Substituent Group | Position | Primary Electronic Effect | Secondary Effect |

| Amino | C1 | +R (Resonance Donation) | Weak -I (Inductive Withdrawal) |

| Fluoro | C2, C4 | Strong -I (Inductive Withdrawal) | Weak +R (Resonance Donation) |

| Isopropoxy | C6 | +R (Resonance Donation) | Steric Hindrance, Weak -I |

Validation of Computational Models and Theoretical Predictions

The well-defined structure of this compound makes it a valuable substrate for the validation and refinement of computational chemistry models. Theoretical predictions of molecular properties are fundamental to modern chemical research, and their accuracy must be rigorously tested against experimental data. Substituted anilines are frequently used as benchmarks for these computational methods. umn.edunih.gov

Computational techniques like Density Functional Theory (DFT) and other ab initio methods are employed to calculate a wide range of molecular properties. umn.eduutc.edu These include geometric parameters (bond lengths and angles), electronic properties (oxidation potentials, partial atomic charges), and spectroscopic data. researchgate.netumn.edu For instance, computational models can predict the one-electron oxidation potentials of substituted anilines in solution, which is a key parameter in understanding their environmental fate and reactivity. umn.edu The accuracy of these predictions is then assessed by comparing them to experimentally determined values.

Similarly, the unique properties of fluorinated compounds can present challenges for predictive models. ethz.chnih.gov The high electronegativity and small size of fluorine can lead to unique electronic and conformational behaviors that standard models may not accurately capture. emerginginvestigators.org Therefore, comparing calculated properties of molecules like this compound with experimental results from techniques such as NMR spectroscopy or X-ray crystallography provides a critical feedback loop for improving the underlying theoretical frameworks. This process ensures that computational tools become more reliable for predicting the behavior of novel and complex molecules, aiding in the rational design of new materials and pharmaceuticals. researchgate.netresearchgate.net

| Predicted Property | Common Computational Method | Experimental Validation Technique |

| Molecular Geometry | Density Functional Theory (DFT) | X-ray Crystallography |

| Oxidation Potential | DFT, Semiempirical MO Theory | Cyclic Voltammetry |

| Spectroscopic Shifts (NMR) | Gauge-Including Atomic Orbital (GIAO) | Nuclear Magnetic Resonance (NMR) |

| Partial Atomic Charges | Mulliken Population Analysis, NBO | Not directly measured, inferred |

| Lipophilicity (logP) | ALOGP, ClogP | HPLC, Shake-flask method |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,4-difluoro-6-(propan-2-yloxy)aniline, and how do reaction parameters influence yield?

- Methodology : The synthesis typically involves multi-step functionalization of aniline derivatives. Fluorination at positions 2 and 4 can be achieved via electrophilic substitution using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) under catalytic conditions. The isopropoxy group at position 6 is introduced via nucleophilic substitution using isopropyl bromide or Mitsunobu reactions .

- Key Parameters : Temperature (<60°C minimizes side reactions), solvent polarity (DMF or THF improves reactivity), and stoichiometric control of fluorinating agents (1.5–2.0 equivalents) are critical for yields >75%. Purification via column chromatography (hexane/ethyl acetate gradients) ensures >95% purity .

Q. How can spectroscopic techniques (NMR, MS, X-ray crystallography) characterize the structure of this compound?

- NMR Analysis : NMR distinguishes fluorine substituents (δ = -110 to -120 ppm for aromatic fluorines). NMR reveals coupling patterns between the isopropoxy group (δ 1.2–1.4 ppm for CH) and aromatic protons (δ 6.5–7.2 ppm) .

- X-ray Crystallography : Single-crystal analysis confirms dihedral angles between the fluorine-substituted benzene ring and the isopropoxy group (~15–25°), influencing molecular packing. SHELX software is widely used for refinement .

Q. What factors influence the stability of this compound under varying pH and temperature conditions?

- Degradation Pathways : The compound is sensitive to strong acids (pH <3), leading to hydrolysis of the isopropoxy group. Elevated temperatures (>80°C) accelerate decomposition, forming quinone-like byproducts.

- Storage Recommendations : Store at 2–8°C under inert atmosphere (argon or nitrogen) to prevent oxidation. Stability studies using HPLC-MS show >90% integrity after 6 months under these conditions .

Advanced Research Questions

Q. How do electronic effects from fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Electronic Perturbation : Fluorine’s strong electron-withdrawing effect activates the aromatic ring for electrophilic substitution at position 5 (para to the amino group). DFT calculations (B3LYP/6-31G*) show reduced electron density at position 5 (~0.15 eV lower vs. non-fluorinated analogs), favoring Suzuki-Miyaura couplings with aryl boronic acids .

- Case Study : Palladium-catalyzed coupling with 4-bromobenzonitrile achieves 85% yield under mild conditions (60°C, 12h), demonstrating regioselectivity controlled by fluorine’s electronic effects .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated aniline derivatives?

- Data Discrepancy Analysis : Conflicting IC values (e.g., antimicrobial assays) often arise from variations in purity (>98% required), solvent choice (DMSO vs. ethanol affects solubility), and assay protocols (static vs. dynamic incubation). Meta-analyses using standardized reference compounds (e.g., ciprofloxacin for antimicrobial studies) improve reproducibility .

- Example : A 2024 study found that impurities in commercial batches (<90% purity) artificially inflated cytotoxicity by 30–40% in HeLa cell assays. Recrystallization and LC-MS validation are recommended .

Q. How can computational modeling predict regioselectivity in electrophilic substitutions of this compound?

- Methodology : Density Functional Theory (DFT) simulations (Gaussian 16, M06-2X/cc-pVTZ) map electrostatic potential surfaces, identifying electron-deficient regions. For nitration, calculations predict preferential attack at position 5 (LUMO energy = -1.8 eV), confirmed experimentally with 90% regioselectivity .

- Validation : Comparative studies with non-fluorinated analogs show a 50% reduction in activation energy for position 5 substitution, aligning with computational predictions .

Q. What structural modifications at the propan-2-yloxy group alter physicochemical properties (e.g., solubility, lipophilicity)?

- Modification Strategies : Replacing the isopropyl group with cyclopropoxy or trifluoroethoxy moieties increases logP by 0.5–1.2 units, enhancing blood-brain barrier permeability. Aqueous solubility inversely correlates with logP (r = 0.89 in QSAR models) .

- Experimental Data : Trifluoroethoxy derivatives show 3-fold higher solubility in PBS (pH 7.4) compared to isopropoxy analogs, attributed to reduced hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.